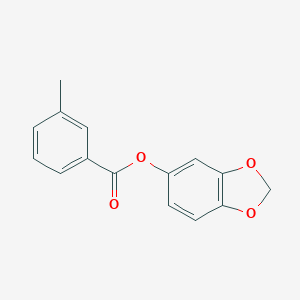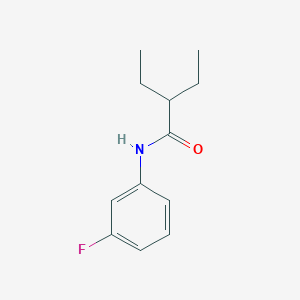
2-ethyl-N-(3-fluorophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-(3-fluorophenyl)butanamide, commonly known as EFV, is a chemical compound that belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). It is widely used in the treatment of human immunodeficiency virus (HIV) infection, which is a major global health concern.
Mechanism of Action
EFV works by binding to the reverse transcriptase enzyme and blocking its activity. This prevents the virus from replicating and spreading in the body. EFV is highly selective for the HIV reverse transcriptase enzyme and does not affect other cellular processes.
Biochemical and Physiological Effects:
EFV has been shown to have a good safety profile and is well-tolerated by patients. It is rapidly absorbed after oral administration and reaches peak plasma concentrations within 3-4 hours. EFV is metabolized by the liver and excreted in the urine and feces. It has a half-life of approximately 40 hours and is usually administered once daily.
Advantages and Limitations for Lab Experiments
EFV is a useful tool for studying the mechanism of action of reverse transcriptase inhibitors and for investigating the molecular pathways involved in viral replication. However, EFV has some limitations for lab experiments, such as its high cost and the need for specialized equipment and facilities for handling and storing the compound.
Future Directions
There are several future directions for research related to EFV. One area of interest is the development of new 2-ethyl-N-(3-fluorophenyl)butanamide with improved efficacy and safety profiles. Another area of research is the investigation of EFV in combination with other antiretroviral drugs for the treatment of HIV. Additionally, the potential use of EFV in the treatment of other viral infections, such as hepatitis B and C, warrants further investigation. Finally, the development of new methods for the synthesis of EFV and related compounds could lead to more efficient and cost-effective production of these important drugs.
Conclusion:
In conclusion, EFV is an important antiviral drug that is widely used in the treatment of HIV infection. It works by inhibiting the reverse transcriptase enzyme and has a good safety profile. EFV has several advantages and limitations for lab experiments, and there are several future directions for research related to this compound.
Synthesis Methods
EFV can be synthesized by a multi-step process, which involves the reaction of 3-fluoroacetophenone with ethylmagnesium bromide, followed by the reaction of the resulting intermediate with 2-bromobutane. The final product is obtained by the reaction of the intermediate with N,N-dimethylformamide dimethyl acetal and hydrochloric acid.
Scientific Research Applications
EFV has been extensively studied for its antiviral activity against HIV. It has been shown to inhibit the reverse transcriptase enzyme, which is essential for the replication of the virus. EFV has also been investigated for its potential use in the treatment of other viral infections, such as hepatitis B and C.
properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-ethyl-N-(3-fluorophenyl)butanamide |
InChI |
InChI=1S/C12H16FNO/c1-3-9(4-2)12(15)14-11-7-5-6-10(13)8-11/h5-9H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
RLKFAVDAGQWRLF-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=CC(=CC=C1)F |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




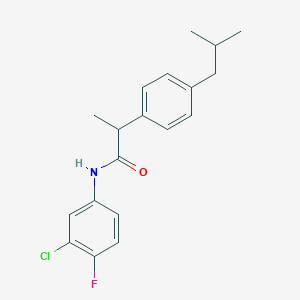
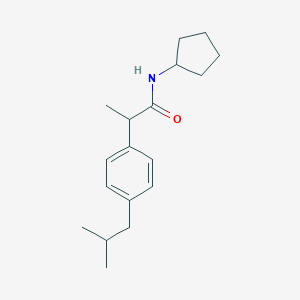


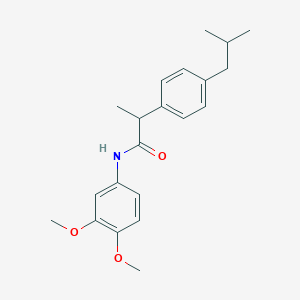

![Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalate](/img/structure/B290801.png)
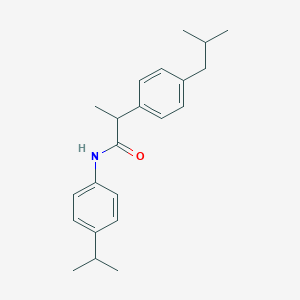
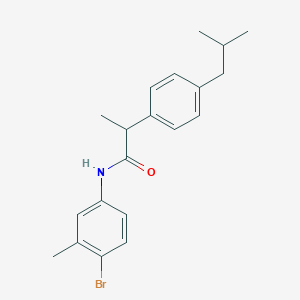
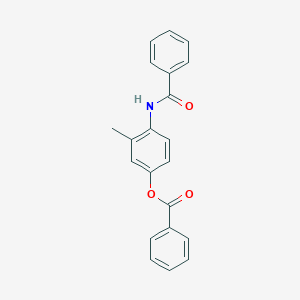

![N-[1-(hydroxymethyl)propyl]-3-methylbenzamide](/img/structure/B290812.png)
